![molecular formula C10H17NSi B13895046 2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
2-[Dimethyl(phenyl)silyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Dimethyl(phenyl)silyl]ethanamine is an organosilicon compound that features a silicon atom bonded to a phenyl group and two methyl groups, with an ethanamine moiety attached to the silicon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(phenyl)silyl]ethanamine typically involves the reaction of dimethylphenylsilane with an appropriate amine precursor under controlled conditions. One common method is the hydrosilylation of an alkenylamine with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Dimethyl(phenyl)silyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can modify the amine group or other functional groups attached to the silicon.
Substitution: The phenyl group or methyl groups on the silicon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Modified amine derivatives.
Substitution: Functionalized silicon compounds with various substituents.
Applications De Recherche Scientifique
2-[Dimethyl(phenyl)silyl]ethanamine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[Dimethyl(phenyl)silyl]ethanamine involves its interaction with molecular targets through its silicon and amine functional groups. The silicon atom can form stable bonds with various substrates, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modify surfaces, catalyze reactions, and interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Lacks the ethanamine moiety but shares the silicon-phenyl structure.
Phenylsilane: Contains a silicon-phenyl bond but lacks the dimethyl and ethanamine groups.
Dimethylsilanediol: Features two hydroxyl groups attached to the silicon instead of the phenyl and ethanamine groups.
Uniqueness
2-[Dimethyl(phenyl)silyl]ethanamine is unique due to the combination of its silicon-phenyl structure with an ethanamine moiety
Propriétés
Formule moléculaire |
C10H17NSi |
|---|---|
Poids moléculaire |
179.33 g/mol |
Nom IUPAC |
2-[dimethyl(phenyl)silyl]ethanamine |
InChI |
InChI=1S/C10H17NSi/c1-12(2,9-8-11)10-6-4-3-5-7-10/h3-7H,8-9,11H2,1-2H3 |
Clé InChI |
CEPBGZXCTXEETD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCN)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
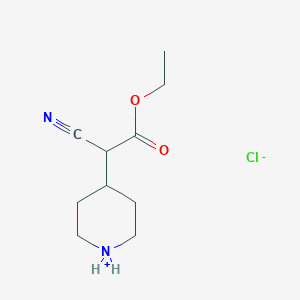
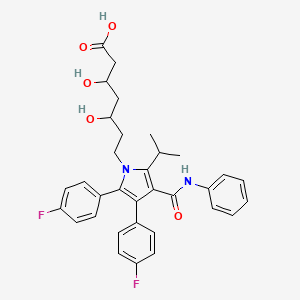
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
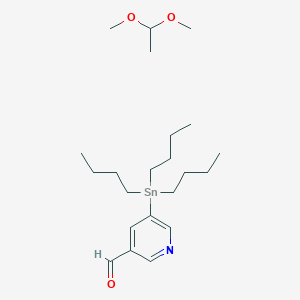
![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
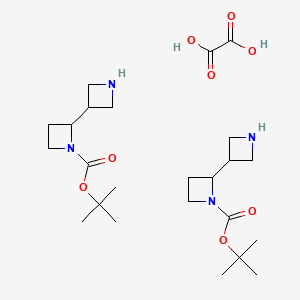
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)
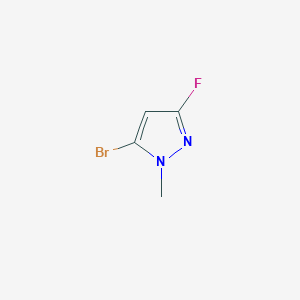
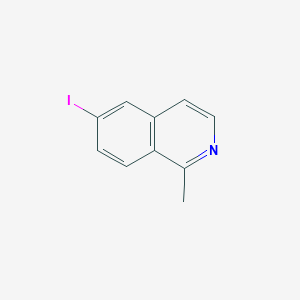
![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)

